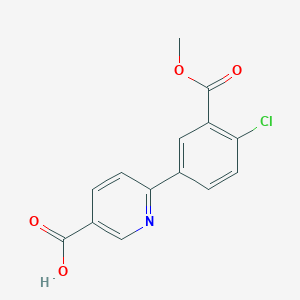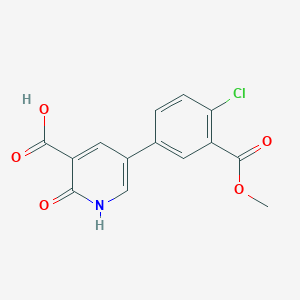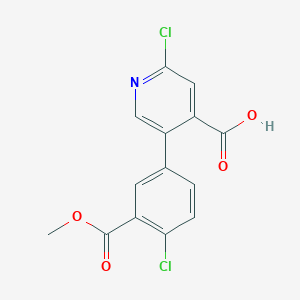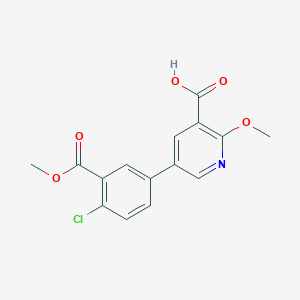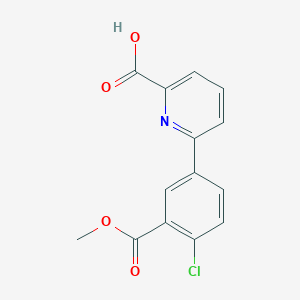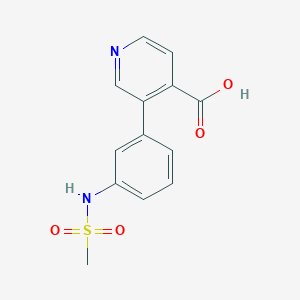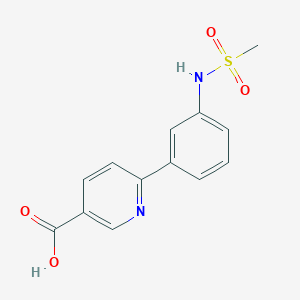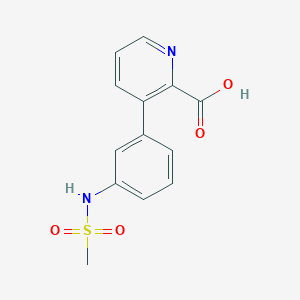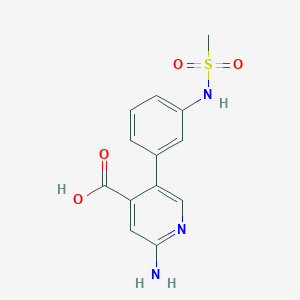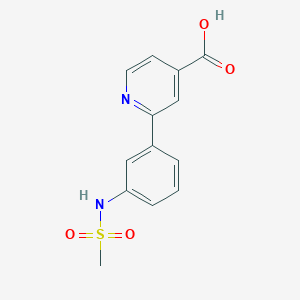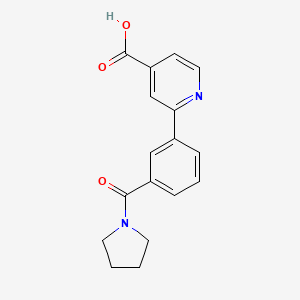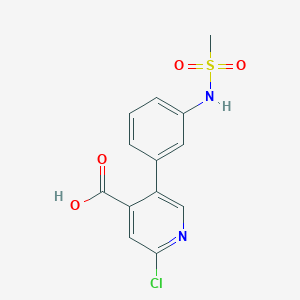
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylsulfonylaminophenyl)picolinic acid (5-MSPP) is a molecule with a wide range of applications in scientific research. It is a common intermediate in the synthesis of pharmaceuticals, and is also used in the synthesis of polymers, dyes, and other compounds. 5-MSPP is also used in the production of organic acids and in the manufacturing of polymers. The chemical structure of 5-MSPP is shown in Figure 1.
科学的研究の応用
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, polymers, dyes, and other compounds. 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is also used in the production of organic acids and in the manufacturing of polymers. It has been used in the synthesis of drugs such as anticonvulsants, antibiotics, and anti-inflammatory drugs. 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is also used in the synthesis of polymers, dyes, and other compounds for use in the medical and cosmetic industries.
作用機序
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is an intermediate in the synthesis of pharmaceuticals, polymers, dyes, and other compounds. Its mechanism of action is not well understood, but it is believed to be involved in the formation of reactive intermediates that can be used in the synthesis of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are not well understood. However, it is believed to be involved in the formation of reactive intermediates that can be used in the synthesis of pharmaceuticals, polymers, dyes, and other compounds.
実験室実験の利点と制限
The advantages of using 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments include its availability, low cost, and ease of use. It is also a relatively safe compound, with no known health risks associated with its use. The main limitation of using 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not well understood.
将来の方向性
For the research and development of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% include further exploration of its mechanism of action, as well as the development of new applications for the molecule. Additionally, further research could be done to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a pharmaceutical intermediate and its possible uses in the medical and cosmetic industries. Research could also be conducted to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a polymer, dye, or other compound for use in industrial applications. Finally, further research could be done to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a source of organic acids.
合成法
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized in two ways. The first method involves the reaction of 3-methylsulfonylaminophenol with picolinic anhydride in the presence of an acid catalyst. This reaction yields 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and picolinic acid as byproducts. The second method is the reaction of 3-methylsulfonylaminophenol with picolinic acid in the presence of an acid catalyst. This reaction yields 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and picolinic anhydride as byproducts.
特性
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)10-5-6-12(13(16)17)14-8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILROBXJOFYTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

